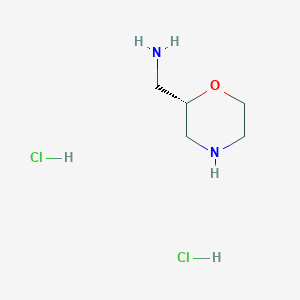
(S)-Morpholin-2-ylmethanamine dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-Morpholin-2-ylmethanamine dihydrochloride is a chiral amine compound that has gained attention in various fields of scientific research. This compound is characterized by the presence of a morpholine ring and an amine group, making it a versatile intermediate in organic synthesis and pharmaceutical applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Morpholin-2-ylmethanamine dihydrochloride typically involves the reaction of morpholine with formaldehyde and hydrogen chloride. The process can be summarized as follows:
Formation of Intermediate: Morpholine reacts with formaldehyde to form an intermediate compound.
Amine Formation: The intermediate is then treated with hydrogen chloride to yield this compound.
Industrial Production Methods
Industrial production of this compound often involves large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Common industrial methods include:
Batch Reactors: Where the reactants are mixed and allowed to react over a specified period.
Continuous Flow Reactors: Where reactants are continuously fed into the reactor, and products are continuously removed, allowing for more efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-Morpholin-2-ylmethanamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding oxides.
Reduction: The compound can be reduced to form secondary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.
Major Products
Oxidation: Produces oxides and hydroxylamines.
Reduction: Yields secondary amines.
Substitution: Forms substituted morpholine derivatives.
Applications De Recherche Scientifique
(S)-Morpholin-2-ylmethanamine dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential therapeutic effects and as a building block for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of (S)-Morpholin-2-ylmethanamine dihydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The pathways involved include:
Enzyme Inhibition: The compound can inhibit the activity of certain enzymes by binding to their active sites.
Receptor Modulation: It can interact with receptors, altering their signaling pathways and physiological responses.
Comparaison Avec Des Composés Similaires
(S)-Morpholin-2-ylmethanamine dihydrochloride can be compared with other similar compounds, such as:
Morpholine: A simpler structure lacking the amine group.
Piperazine: Contains a similar ring structure but with different functional groups.
N-Methylmorpholine: A methylated derivative of morpholine.
Uniqueness
The uniqueness of this compound lies in its chiral nature and the presence of both a morpholine ring and an amine group, making it a valuable intermediate in various synthetic and research applications.
Propriétés
Formule moléculaire |
C5H14Cl2N2O |
|---|---|
Poids moléculaire |
189.08 g/mol |
Nom IUPAC |
[(2S)-morpholin-2-yl]methanamine;dihydrochloride |
InChI |
InChI=1S/C5H12N2O.2ClH/c6-3-5-4-7-1-2-8-5;;/h5,7H,1-4,6H2;2*1H/t5-;;/m0../s1 |
Clé InChI |
AUAQVMYVCNAOQN-XRIGFGBMSA-N |
SMILES isomérique |
C1CO[C@H](CN1)CN.Cl.Cl |
SMILES canonique |
C1COC(CN1)CN.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















